1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-methylphenyl)-1H-1,3-benzimidazole
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Overview
Description
1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-methylphenyl)-1H-1,3-benzimidazole is a synthetic organic compound belonging to the benzimidazole class. This compound is characterized by its complex structure, which includes a benzimidazole core substituted with a 2-chloro-6-fluorobenzyl group and a 4-methylphenyl group. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-methylphenyl)-1H-1,3-benzimidazole typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of the 2-chloro-6-fluorobenzyl Group: This step often involves the nucleophilic substitution of a suitable benzimidazole derivative with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the 4-methylphenyl Group: This can be done via a coupling reaction, such as Suzuki-Miyaura coupling, using a palladium catalyst and appropriate boronic acid or ester.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-methylphenyl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized under strong oxidative conditions, potentially leading to the formation of N-oxides.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: N-oxides of benzimidazole.
Reduction: Amines from nitro groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-methylphenyl)-1H-1,3-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-methylphenyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
- 1-[(2-chlorobenzyl)oxy]-2-(4-methylphenyl)-1H-1,3-benzimidazole
- 1-[(2-fluorobenzyl)oxy]-2-(4-methylphenyl)-1H-1,3-benzimidazole
- 1-[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole
Comparison: 1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-methylphenyl)-1H-1,3-benzimidazole is unique due to the presence of both chloro and fluoro substituents on the benzyl group, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced potency or selectivity in its biological applications, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methoxy]-2-(4-methylphenyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN2O/c1-14-9-11-15(12-10-14)21-24-19-7-2-3-8-20(19)25(21)26-13-16-17(22)5-4-6-18(16)23/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLSHCGAGPHXLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2OCC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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